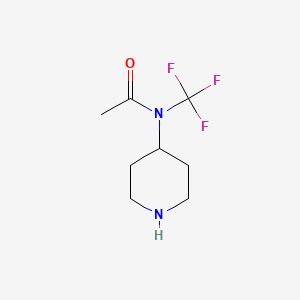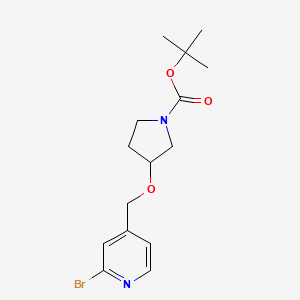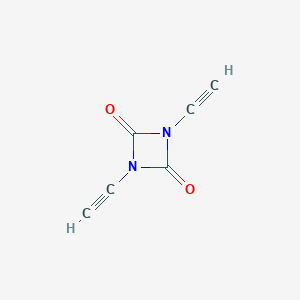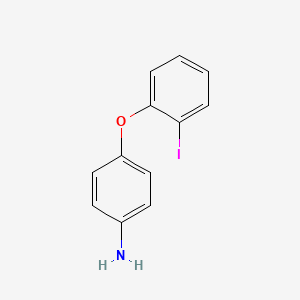
4-(2-Iodophenoxy)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Iodophenoxy)aniline is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an aniline moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-iodophenoxy)aniline typically involves the reaction of 2-iodophenol with 4-chloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours . This method ensures the formation of the desired product with good yield and purity.
Industrial Production Methods: While specific industrial production methods for 4-(2-iodophenoxy)aniline are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Iodophenoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Iodophenoxy)aniline finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-iodophenoxy)aniline involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-(4-Chloro-2-iodophenoxy)aniline: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenoxy group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness: 4-(2-Iodophenoxy)aniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its chloro and dichloro analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
307308-63-0 |
|---|---|
Fórmula molecular |
C12H10INO |
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
4-(2-iodophenoxy)aniline |
InChI |
InChI=1S/C12H10INO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 |
Clave InChI |
RIDVABHHAVKVQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



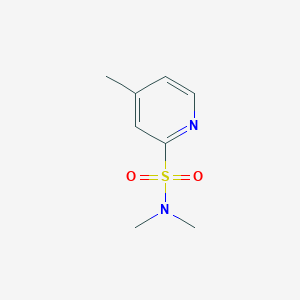

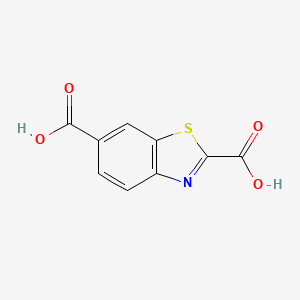

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
